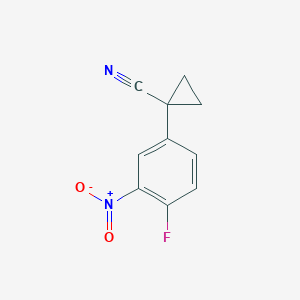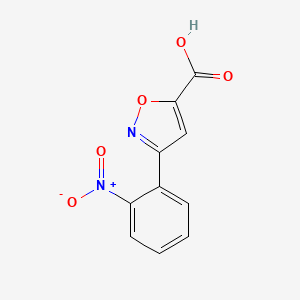
2-(2-Aminoethoxy)-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethoxy)-5-methylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an aminoethoxy group attached to the second carbon of the pyridine ring and a methyl group attached to the fifth carbon. It is a versatile compound with significant applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethoxy)-5-methylpyridine typically involves the reaction of 2-chloro-5-methylpyridine with 2-aminoethanol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the aminoethoxy group. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Aminoethoxy)-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in refluxing conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Aminoethoxy)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It has potential applications in the development of drugs targeting specific receptors or enzymes. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(2-Aminoethoxy)-5-methylpyridine involves its interaction with specific molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methyl group on the pyridine ring can enhance the compound’s binding affinity to its target by providing hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Aminoethoxy)ethanol: This compound has a similar aminoethoxy group but lacks the pyridine ring. It is used in gas treating and as a solvent in various industrial applications.
2-(2-Aminoethoxy)ethylamine: This compound has an additional ethylamine group, making it more versatile in forming complex structures. It is used in the synthesis of pharmaceuticals and agrochemicals.
5-Methylpyridine: This compound lacks the aminoethoxy group and is used as a precursor in the synthesis of various pyridine derivatives.
Uniqueness: 2-(2-Aminoethoxy)-5-methylpyridine is unique due to the presence of both the aminoethoxy group and the methyl group on the pyridine ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(5-methylpyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C8H12N2O/c1-7-2-3-8(10-6-7)11-5-4-9/h2-3,6H,4-5,9H2,1H3 |
InChI-Schlüssel |
KUMIOJQXBGJULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


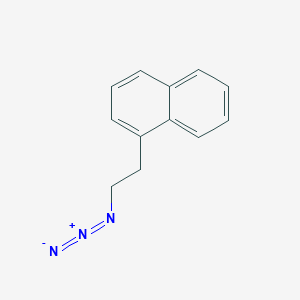
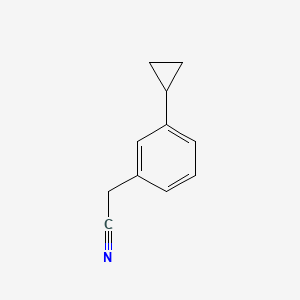
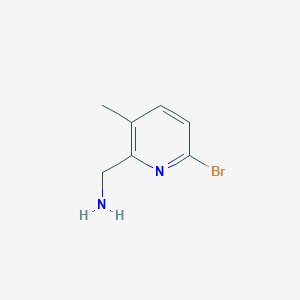
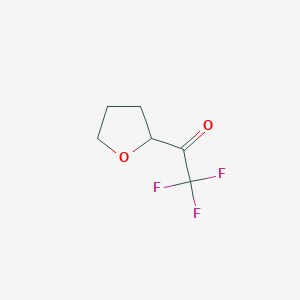

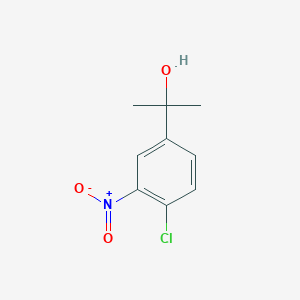
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
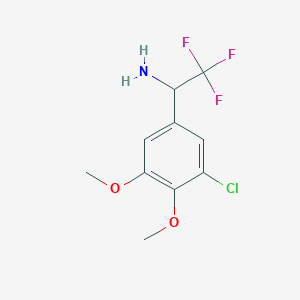
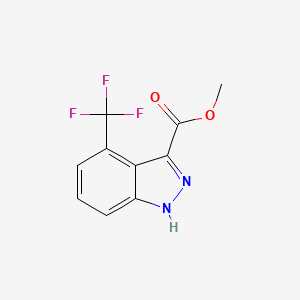
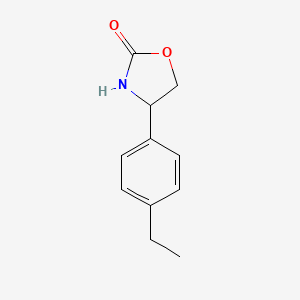
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)

